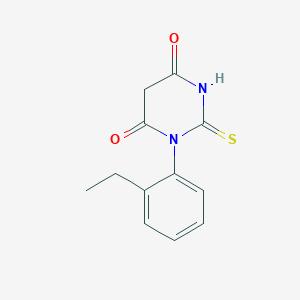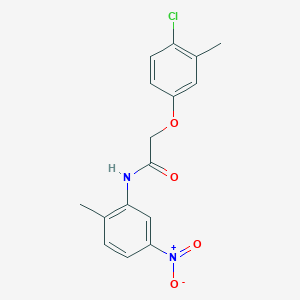
N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide, also known as MPAA, is a chemical compound that has been widely used in scientific research. It is a member of the acrylamide family of compounds and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide involves its inhibition of PKC. PKC is a family of serine/threonine kinases that are involved in a variety of cellular processes. N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide binds to the catalytic domain of PKC and prevents its activation, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its potency as a PKC inhibitor. It has been found to be more potent than other PKC inhibitors, such as staurosporine and calphostin C. However, one limitation of using N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide is its toxicity. It has been found to be toxic to some cell lines at high concentrations.
Orientations Futures
There are several future directions for research on N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide. One area of research could be the development of more selective PKC inhibitors that do not have the toxicity issues associated with N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide. Another area of research could be the investigation of the role of PKC in other diseases, such as Alzheimer's disease and diabetes. Additionally, the use of N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide in combination with other chemotherapeutic agents could be explored as a potential treatment for cancer.
Méthodes De Synthèse
The synthesis of N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide involves the reaction of 5-methyl-2-pyridinylamine with 4-nitrocinnamic acid in the presence of a catalyst. The resulting compound is then purified using column chromatography. The yield of the synthesis is typically around 70%.
Applications De Recherche Scientifique
N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide has been used in a variety of scientific research applications. It has been found to be a potent inhibitor of the enzyme protein kinase C (PKC), which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
(E)-N-(5-methylpyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-11-2-8-14(16-10-11)17-15(19)9-5-12-3-6-13(7-4-12)18(20)21/h2-10H,1H3,(H,16,17,19)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRZOMCFRVMVHA-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-methylpyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5883833.png)
amino]ethanol](/img/structure/B5883840.png)


![2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5883864.png)
![2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B5883871.png)




![3-ethoxy-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5883901.png)
![1-ethyl-4-[2-(isopropylthio)benzoyl]piperazine](/img/structure/B5883914.png)
![N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5883920.png)
![N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5883926.png)